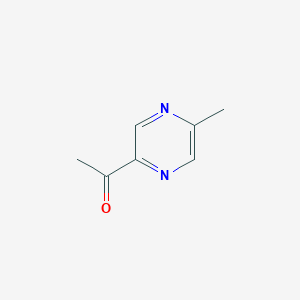

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

CAS No.: 22047-27-4

Cat. No.: VC3759158

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22047-27-4 |

|---|---|

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | 1-(5-methylpyrazin-2-yl)ethanone |

| Standard InChI | InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3 |

| Standard InChI Key | LPQFLJXNMCVMCO-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=N1)C(=O)C |

| Canonical SMILES | CC1=CN=C(C=N1)C(=O)C |

Introduction

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE, also commonly referred to as 2-Acetyl-5-methylpyrazine, represents a specific structural arrangement in organic chemistry. This compound is officially identified by its CAS number 22047-27-4 and IUPAC name 1-(5-methylpyrazin-2-yl)ethan-1-one . The molecular formula is C7H8N2O with a precise molecular weight of 136.15 g/mol, as confirmed by multiple chemical databases and reference materials . Additional synonyms include 2-Methyl-5-acetylpyrazine, 5-Acetyl-2-methylpyrazine, Ethanone,1-(5-methylpyrazinyl)- (9CI), and Ketone, methyl 5-methylpyrazinyl (8CI) .

Structural Characteristics

The molecular structure of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE features a pyrazine ring (a six-membered heterocyclic compound containing two nitrogen atoms) with specific functional group attachments. The compound contains a methyl group at the 5-position of the pyrazine ring and an ethanone (acetyl) group at the 2-position . This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.

The SMILES notation for this compound is CC(=O)C1=NC=C(C)N=C1, providing a linear representation of its molecular structure . The chemical structure includes a distinctive nitrogen-containing heterocycle with specific substitution patterns that differentiate it from other pyrazine derivatives .

Applications and Research Significance

Flavor and Fragrance Applications

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE has gained recognition for its distinctive aroma characteristics. The compound belongs to a class of chemicals often associated with roasted or cooked food aromas. Pyrazine derivatives, including this compound, are frequently utilized in the flavoring and fragrance industries to impart specific sensory qualities to products.

The European Food Safety Authority (EFSA) has evaluated certain pyrazine derivatives, including structurally related compounds, for their safety and efficacy as flavoring compounds . This regulatory consideration underscores the potential commercial relevance of this class of compounds in food applications.

Research Applications

In laboratory settings, 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE serves as a useful research chemical for various investigative purposes . Its defined structural characteristics and functional groups make it valuable for structure-activity relationship studies and as a building block in organic synthesis.

Researchers utilize this compound in comparative studies examining the biological and chemical properties of pyrazine derivatives. Such investigations contribute to the broader understanding of structure-function relationships in heterocyclic chemistry.

Structural Analogs and Related Compounds

Comparative Analysis of Similar Pyrazine Derivatives

Several compounds share structural similarities with 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE, each with distinctive characteristics that influence their chemical and biological properties. Table 1 presents a comparative analysis of structurally related compounds.

Table 1: Comparative Analysis of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE and Related Compounds

| Compound Name | Molecular Formula | Distinctive Features | Applications |

|---|---|---|---|

| 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE | C7H8N2O | Pyrazine ring with methyl and ethanone groups | Research chemical, potential flavoring agent |

| 2-Acetylpyrazine | C6H6N2O | Known for strong popcorn-like aroma | Widely used in food flavoring |

| 1-(6-Methyl-pyrazin-2-yl)-ethanone | C7H8N2O | Similar structure but with different methyl substitution | Similar applications to the title compound |

| 1-(5-Methyl-pyridin-2-yl)ethanone | C8H9NO | Contains pyridine ring instead of pyrazine | Used in biochemical research |

This comparison illustrates how subtle structural variations can influence the properties and applications of these related compounds. The positional isomerism of substituents and alterations in the heterocyclic core create distinctive chemical entities with varying characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume